5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S.2C2H2O4/c1-24-15-4-2-14(3-5-15)16-12-26-19-17(16)18(21-13-22-19)20-6-7-23-8-10-25-11-9-23;2*3-1(4)2(5)6/h2-5,12-13H,6-11H2,1H3,(H,20,21,22);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECUFKNCMOWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and pharmacological relevance.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A thieno[2,3-d]pyrimidine core.
- A morpholinoethyl substituent enhancing solubility and bioavailability.
- A methoxyphenyl group that may influence its interaction with biological targets.
The molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with biological activity in medicinal chemistry.
Cytotoxicity and Antiproliferative Activity
Research indicates that thienopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives within this class can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds often fall within the nanomolar to micromolar range, suggesting potent antiproliferative effects.
Table 1: Summary of Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 4-Amino-thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 0.16 |
| 6-Methyl-thieno[2,3-d]pyrimidine derivative | A549 | 0.004 |
Note: TBD indicates that specific IC50 data for the compound is yet to be determined.
The proposed mechanisms through which thienopyrimidines exert their cytotoxic effects include:
- Inhibition of Tyrosine Kinases : Many thienopyrimidine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway.
- Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at various phases (e.g., G1 phase), preventing further cellular division.
Case Studies
Several studies have highlighted the efficacy of thienopyrimidine derivatives in preclinical models:
- Study on MCF-7 Cells : A recent study demonstrated that a derivative exhibited an IC50 value of 9.1 nM against MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models have shown promising results where thienopyrimidine derivatives significantly reduced tumor size in xenograft models of breast cancer .
- Combination Therapy : There is ongoing research into the synergistic effects of thienopyrimidine derivatives when used in combination with other targeted therapies, enhancing overall effectiveness against resistant cancer types .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds:
- Absorption : The morpholinoethyl group likely enhances solubility and bioavailability.
- Metabolism : Preliminary studies suggest metabolic pathways involving cytochrome P450 enzymes.
- Toxicity Profiles : While many derivatives show low toxicity to normal cells (e.g., BALB/c mice), ongoing evaluations are necessary to establish safety margins for clinical applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Modifications
Compound 7b (5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine)
- Structure: Lacks the 2-morpholinoethyl side chain.
- Properties : Higher melting point (258–260°C) and free base form, indicating lower solubility than the dioxalate salt .
Compound 5c (N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine)
Substituent Variations
Compound 25 (N-(4-(Phenylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine)
- Structure : Features a sulfonylphenyl group instead of 4-methoxyphenyl.
- Properties : Polar sulfonyl group may enhance solubility but introduce steric bulk. Synthesized in 56% yield as a lyophilized solid .
- Key Difference : Sulfonyl groups often confer kinase selectivity (e.g., FLT3 inhibition) but may reduce cellular uptake compared to methoxy substituents .
Compound 20 ((R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine)
- Structure : Contains a bromophenyl-ethyl group and stereochemical complexity.
- Properties : Bromine increases molecular weight (MW ~440) and may improve halogen bonding in target interactions .
- Key Difference: The chiral center and bromine substitution could enhance potency but limit metabolic stability compared to the morpholinoethyl group .
Side Chain Modifications
Compound 22 (N-(2-Morpholinoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine)
- Structure: Shares the morpholinoethyl side chain but includes a tetrahydrobenzo ring.
- Properties: Predicted pKa 6.79 and MW 318.44.
- Key Difference: The saturated ring system may lower cytotoxicity compared to the aromatic thienopyrimidine core of the target compound .
Salt Forms and Solubility
The dioxalate salt of the target compound likely improves aqueous solubility compared to free base analogs like 7b (melting point >250°C). For example, compound 25 (lyophilized solid) and compound 20 (bromophenyl derivative) may require formulation aids for dissolution, whereas the dioxalate salt dissociates in physiological conditions, enhancing bioavailability .
Q & A
Q. How can researchers interpret conflicting SAR data across different cell lines?
- Hypothesis Testing :
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets.
- Cell-specific factors : Measure expression levels of transporters (e.g., ABCB1) or metabolizing enzymes (e.g., CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
